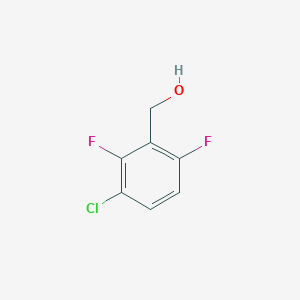

3-Chloro-2,6-difluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHRZAAZABAKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373908 | |

| Record name | 3-Chloro-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-35-6 | |

| Record name | 3-Chloro-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252004-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzyl alcohol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,6-difluorobenzyl alcohol (CAS No. 252004-35-6), a key fluorinated building block in modern organic synthesis and medicinal chemistry. The strategic placement of chloro and difluoro substituents on the benzyl scaffold imparts unique chemical properties, making it a valuable intermediate in the development of complex molecules, particularly in the burgeoning field of targeted protein degradation. This document details its physicochemical and spectroscopic properties, provides a robust, field-proven synthetic protocol, explores its reactivity, and discusses its application as a crucial component in the synthesis of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: A Strategically Substituted Building Block

This compound is a halogenated aromatic alcohol whose value in synthetic chemistry is derived from the specific arrangement of its substituents. The electron-withdrawing nature of the two fluorine atoms at the ortho positions and the chlorine atom at the meta position significantly influences the reactivity of both the aromatic ring and the benzylic hydroxyl group. This substitution pattern is particularly relevant in the design of bioactive molecules, where halogen atoms can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

The primary utility of this compound lies in its role as a versatile intermediate. The benzylic alcohol functionality serves as a handle for a variety of chemical transformations, including oxidation, etherification, and conversion to the corresponding benzyl halide, which is a precursor for introducing the 3-chloro-2,6-difluorobenzyl moiety into a target molecule. Notably, it has been identified as a building block for Protein Degrader Building Blocks, suggesting its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 252004-35-6 | [2][3][4] |

| Molecular Formula | C₇H₅ClF₂O | [1][2][3] |

| Molecular Weight | 178.56 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | Sealed in dry, Room Temperature | [4] |

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature. These properties should be determined empirically upon receipt of the material.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet for the benzylic CH₂ protons, typically in the range of 4.5-4.8 ppm, with coupling to the adjacent hydroxyl proton (if not exchanged with D₂O). The aromatic region would display two multiplets corresponding to the two aromatic protons, likely between 7.0 and 7.5 ppm. A broad singlet for the hydroxyl proton would also be present, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal seven distinct signals. The benzylic carbon (CH₂OH) would appear around 55-65 ppm. The aromatic carbons would exhibit complex splitting patterns due to C-F coupling. The carbon bearing the CH₂OH group would be in the 120-130 ppm range, while the carbons bonded to fluorine would show large one-bond C-F coupling constants (¹JCF) and appear significantly downfield (typically >150 ppm). The carbon attached to chlorine would also be shifted downfield.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for fluorinated compounds. The spectrum would show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H coupling.

-

Mass Spectrometry (MS): The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z 178. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would include the loss of H₂O, Cl, and the CH₂OH group, leading to characteristic fragment ions.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching peaks for the aromatic and benzylic protons (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands in the fingerprint region (typically 1100-1300 cm⁻¹).

Synthesis and Reactivity

The most direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-chloro-2,6-difluorobenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent like sodium borohydride (NaBH₄).

Synthetic Workflow: Reduction of 3-Chloro-2,6-difluorobenzaldehyde

The workflow involves the nucleophilic addition of a hydride ion from NaBH₄ to the carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the desired benzyl alcohol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

3-Chloro-2,6-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2,6-difluorobenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., a 1:1 or 1:2 v/v ratio) to ensure complete solubility.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, approx. 1.1 eq) to the stirred solution in small portions. Causality: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and decompose the borate esters. Trustworthiness: The reaction is quenched until gas evolution (hydrogen) ceases, ensuring all reactive hydride species are consumed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Applications in Drug Discovery and Development

The unique electronic and steric properties of the 3-chloro-2,6-difluorobenzyl moiety make it a valuable component in the design of targeted therapeutics. Halogenation, particularly fluorination, is a well-established strategy in medicinal chemistry to enhance drug-like properties.

Role as a Key Intermediate

This benzyl alcohol serves as a precursor to various functional groups. For instance, it can be converted to the corresponding benzyl bromide or mesylate, creating a highly reactive electrophile. This electrophile can then be used to alkylate nucleophiles (e.g., amines, phenols, thiols) on a core scaffold, thereby introducing the 3-chloro-2,6-difluorobenzyl group. This is a common strategy in building complex molecules for structure-activity relationship (SAR) studies.

Application in PROTAC Synthesis

The designation of this compound as a "Protein Degrader Building Block" strongly indicates its use in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The 3-chloro-2,6-difluorobenzyl group can be incorporated into the linker or the target-binding ligand to optimize steric and electronic interactions, improve cell permeability, and enhance metabolic stability.

Caption: Role of this compound in PROTAC synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazards: Based on available safety data sheets, this compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal. Clean the spill area thoroughly.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic route via reduction of the corresponding aldehyde is straightforward and efficient. Its emerging role as a building block for targeted protein degraders highlights its importance in the development of next-generation therapeutics. Researchers employing this compound should adhere to the handling and safety guidelines to ensure safe and effective use in the laboratory.

References

A Technical Guide to 3-Chloro-2,6-difluorobenzyl alcohol for Advanced Chemical Synthesis

Executive Summary

3-Chloro-2,6-difluorobenzyl alcohol (CAS No. 252004-35-6) is a highly functionalized aromatic alcohol that serves as a critical intermediate and building block in modern medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho to the alcohol moiety and a chlorine atom meta—imparts distinct reactivity and conformational properties. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its physicochemical properties, analytical profile, synthesis, chemical reactivity, and safe handling protocols. The strategic importance of this molecule lies in its utility for creating complex molecular architectures, particularly in the development of novel therapeutics where halogen substitution is used to fine-tune pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties & Specifications

The precise arrangement of halogen atoms on the benzyl alcohol core dictates its physical and chemical behavior. Sourced from commercial suppliers, the compound is typically available with a purity of 98% or higher.[1]

| Property | Value | Source |

| CAS Number | 252004-35-6 | [2] |

| Molecular Formula | C₇H₅ClF₂O | [2] |

| Molecular Weight | 178.56 g/mol | [2] |

| Appearance | White to off-white solid or crystalline powder | [3] |

| Purity | ≥98% | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1][4] |

Analytical & Spectroscopic Profile

For any researcher, confirming the identity and purity of a starting material is a prerequisite for reliable and reproducible results. The following section outlines the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The ¹H, ¹³C, and ¹⁹F NMR spectra will exhibit characteristic patterns. While specific spectra for this exact isomer are not publicly available, data from closely related structures, such as 2-chloro-6-fluorobenzyl alcohol and various difluorobenzyl alcohols, can be used for predicting chemical shifts and coupling constants.[5][6][7]

-

¹H NMR: The spectrum is expected to show a triplet for the benzylic protons (-CH₂OH) around 4.7 ppm, coupled to the hydroxyl proton. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration-dependent. The two aromatic protons will appear in the 7.0-7.5 ppm region, showing complex splitting patterns due to H-H and H-F coupling.

-

¹³C NMR: The benzylic carbon (-CH₂OH) is expected around 60-65 ppm. The aromatic region will display six distinct signals, with their chemical shifts influenced by the halogen substituents. The carbon atoms attached to fluorine will show large C-F coupling constants.

-

¹⁹F NMR: The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and F-F coupling providing definitive structural information.

Quality Control & Purity Assessment Workflow

A standard workflow for verifying the purity of a newly acquired batch of this compound typically involves High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

-

Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient elution is recommended.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at 230 nm.[8]

-

Analysis: Integrate the peak area of the main component and any impurities. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of ≥98% is considered standard.[1]

Caption: Workflow for QC Purity Analysis using HPLC.

Synthesis & Manufacturing

This compound is not a naturally occurring compound and must be synthesized. The most direct and common laboratory-scale approach is the reduction of the corresponding aldehyde, 3-chloro-2,6-difluorobenzaldehyde.

Caption: Synthetic route from aldehyde to alcohol.

Protocol: Synthesis via Aldehyde Reduction This protocol is adapted from general procedures for the reduction of aromatic aldehydes.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2,6-difluorobenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Rationale: Methanol is a good solvent for both the aldehyde and the reducing agent. The reaction is cooled to control the exothermic reaction rate and prevent side reactions.

-

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic halogens. A slight excess ensures complete conversion.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases and the pH is neutral (~7).

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

Chemical Reactivity & Applications

The utility of this compound stems from the reactivity of its hydroxymethyl group and its role as a scaffold in building larger molecules. The presence of halogens, particularly fluorine, is known to enhance metabolic stability and modulate the binding affinity of drug candidates.

Key Chemical Transformations

The benzylic alcohol is a versatile functional group that can undergo several key transformations essential for synthetic campaigns.

Caption: Key reactions of the benzylic alcohol group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or more modern methods like Dess-Martin periodinane.

-

Conversion to Halide: The hydroxyl group is an excellent precursor to a good leaving group. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) readily converts the alcohol to the corresponding benzyl chloride or bromide, which are highly reactive intermediates for nucleophilic substitution.[8]

-

Azide Formation: The resulting benzyl chloride can be converted to a benzyl azide with sodium azide (NaN₃). This azide is a key precursor for synthesizing triazole-containing compounds, such as the antiepileptic drug Rufinamide, which is derived from the related 2,6-difluorobenzyl scaffold.[8][10]

-

Etherification: Using the Williamson ether synthesis, the alcohol can be deprotonated with a strong base like sodium hydride (NaH) and subsequently reacted with an alkyl halide to form ethers.

Application as a Protein Degrader Building Block

This molecule is explicitly listed as a building block for protein degraders.[1] In the field of targeted protein degradation (e.g., PROTACs), small molecules are designed to bind to a target protein and a ubiquitin ligase, leading to the target's destruction. Halogenated aromatic rings are common motifs in these molecules, acting as key components of the warhead (target-binding ligand) or the linker, influencing binding affinity and cell permeability.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount in a research environment. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

| Hazard Category | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation |

Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Wash hands thoroughly after handling.[3]

-

Spills: In case of a minor spill, clean up immediately using dry procedures to avoid generating dust. Place spilled material in a sealed, labeled container for disposal.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The compound is stable at room temperature.[1]

Disposal:

-

Waste material must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR [m.chemicalbook.com]

- 6. 3-Fluorobenzyl alcohol(456-47-3) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 3-Chloro-2,6-difluorobenzyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Benzyl Alcohol

3-Chloro-2,6-difluorobenzyl alcohol, with the CAS number 252004-35-6 and a molecular formula of C₇H₅ClF₂O, is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The specific arrangement of the chloro and difluoro substituents on the benzene ring imparts unique electronic and lipophilic properties to the molecule, making it a valuable intermediate for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the reduction of 3-Chloro-2,6-difluorobenzaldehyde. It offers a detailed, field-proven protocol, discusses the underlying chemical principles, and presents an alternative, industrially scalable method.

Principal Synthetic Strategy: Reduction of 3-Chloro-2,6-difluorobenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-Chloro-2,6-difluorobenzaldehyde. This transformation is typically achieved with high efficiency and selectivity using hydride-based reducing agents or through catalytic hydrogenation.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Its operational simplicity and safety profile, when handled correctly, make it a preferred choice for laboratory-scale synthesis.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is chosen for its chemoselectivity. It readily reduces the aldehyde functional group while being unreactive towards many other functional groups, which is advantageous when dealing with more complex substrates.[2]

-

Solvent System: A protic solvent, typically methanol or ethanol, is used to solubilize the sodium borohydride and the aldehyde. The solvent also plays a crucial role in the reaction mechanism by protonating the intermediate alkoxide.

-

Temperature Control: The reaction is initiated at a reduced temperature (0-5 °C) to moderate the initial exothermic reaction and is then allowed to proceed at room temperature to ensure completion.

-

Work-up Procedure: The work-up involves quenching the excess sodium borohydride with a weak acid (e.g., dilute HCl or NH₄Cl solution) and subsequent extraction to isolate the product.[3]

Experimental Protocol: Sodium Borohydride Reduction of 3-Chloro-2,6-difluorobenzaldehyde

Materials:

-

3-Chloro-2,6-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled aldehyde solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure alcohol.

Safety Precautions:

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.[4][5]

-

3-Chloro-2,6-difluorobenzaldehyde is an irritant. Avoid contact with skin and eyes and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

-

The quenching step with acid is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-2,6-difluorobenzaldehyde | [8] |

| CAS Number | 526592-1G | [9] |

| Molecular Formula | C₇H₃ClF₂O | [8] |

| Molecular Weight | 176.55 g/mol | [8] |

| Product | This compound | [10] |

| CAS Number | 252004-35-6 | [10] |

| Molecular Formula | C₇H₅ClF₂O | [10] |

| Molecular Weight | 178.56 g/mol | [10] |

| Typical Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |

| Typical Solvent | Methanol or Ethanol | [11] |

| Typical Yield | >90% (unoptimized) | Analogous Reactions |

| Purification Method | Flash Column Chromatography | [12] |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight: The Role of the Hydride Donor

The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition mechanism.[1][13] The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻).

Caption: Mechanism of sodium borohydride reduction of an aldehyde.

-

Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step.

-

Alkoxide Formation: The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: In the work-up step, the alkoxide is protonated by the solvent (methanol) or the added acid to yield the final alcohol product.

Alternative Synthetic Route: Catalytic Hydrogenation

For larger-scale industrial applications, catalytic hydrogenation is often the preferred method due to its cost-effectiveness and environmental benefits. This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[14]

Key Considerations for Catalytic Hydrogenation:

-

Catalyst: 5% or 10% Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic aldehydes.[14]

-

Hydrogen Source: The reaction is carried out under a positive pressure of hydrogen gas.

-

Solvent: Protic solvents like ethanol or ethyl acetate are commonly used.

-

Potential Side Reaction: A potential side reaction is hydrodehalogenation, where the chloro substituent is reductively removed. Careful control of reaction conditions (temperature, pressure, and catalyst loading) is necessary to minimize this.[15]

Illustrative Protocol for Catalytic Hydrogenation:

-

Setup: A solution of 3-Chloro-2,6-difluorobenzaldehyde in ethanol is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of Pd/C (typically 1-5 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level (e.g., 1-5 atm). The reaction mixture is stirred vigorously at room temperature until hydrogen uptake ceases.

-

Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to give the crude product, which can be further purified if necessary.

This method offers a "greener" alternative to hydride-based reductions, as the only byproduct is water, and the catalyst can often be recovered and reused.

Conclusion

The synthesis of this compound is most reliably and conveniently achieved through the reduction of 3-Chloro-2,6-difluorobenzaldehyde. The sodium borohydride method is well-suited for laboratory-scale preparations, offering high yields and operational simplicity. For larger-scale production, catalytic hydrogenation presents a more economical and environmentally friendly approach, provided that conditions are optimized to prevent dehalogenation. This guide provides the necessary technical details and scientific rationale for researchers and drug development professionals to confidently synthesize this important chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sodium Borohydride - ESPI Metals [espimetals.com]

- 5. nj.gov [nj.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hydrogen [organic-chemistry.org]

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzyl alcohol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorobenzyl alcohol, a halogenated aromatic alcohol, is a key building block in modern medicinal chemistry. Its strategic substitution pattern, featuring two fluorine atoms flanking a chlorine atom on the benzene ring, imparts unique electronic properties and conformational constraints. These characteristics make it a valuable synthon for creating complex molecular architectures with tailored pharmacological profiles. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and utility in synthesis.

Molecular Identity

Structural Diagram

The arrangement of the atoms in this compound is depicted below. The ortho-difluoro substitution, combined with the meta-chloro substituent, creates a distinct electronic environment on the phenyl ring, influencing the reactivity of the benzylic alcohol.

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. These properties are essential for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Molecular Weight | 178.56 g/mol | [1] |

| Molecular Formula | C₇H₅ClF₂O | [1][2] |

| Purity | Typically ≥98% | [2] |

| Physical State | Solid (at STP) | Inferred from related compounds |

| Storage | Room temperature | [2] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 3-chloro-2,6-difluorobenzaldehyde. This method is efficient and utilizes standard laboratory reagents.

Synthetic Workflow

The overall synthetic process is a straightforward reduction of a carbonyl group to a primary alcohol.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-chloro-2,6-difluorobenzaldehyde

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

3-chloro-2,6-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2,6-difluorobenzaldehyde (1.0 equivalent) in methanol or THF (approx. 0.2 M concentration).

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by adding 1 M HCl until the effervescence ceases and the pH is slightly acidic.

-

Extraction: Add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.5 ppm). Due to the substitution pattern, these protons will appear as complex multiplets, showing coupling to each other and to the fluorine atoms.

-

Benzylic Protons (CH₂): A singlet or a narrowly split multiplet is expected around δ 4.7 ppm for the two protons of the CH₂OH group.

-

Hydroxyl Proton (OH): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration (typically δ 1.5-3.0 ppm).

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show large carbon-fluorine coupling constants (J_CF). The carbon attached to the chlorine and the carbon attached to the CH₂OH group will also be clearly identifiable.

-

Benzylic Carbon (CH₂): A signal for the benzylic carbon is expected around δ 60-65 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals for the CH₂ group will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C-Cl Stretch: A signal in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 178. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 180 with approximately one-third the intensity of the M⁺ peak is expected.

-

Key Fragments: Common fragmentation patterns for benzyl alcohols include the loss of water (M-18), loss of the hydroxyl group (M-17), and cleavage of the C-C bond to form the stable benzylic cation.

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical sector is as a specialized building block for creating advanced therapeutic agents.

Role as a Protein Degrader Building Block

This molecule is explicitly marketed as a "Protein Degrader Building Block".[2] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The 3-chloro-2,6-difluorobenzyl moiety can be incorporated into the structure of the PROTAC, often as part of the ligand that binds to the protein of interest or as a component of the linker. The fluorine and chlorine atoms can engage in specific interactions (such as hydrogen bonding or halogen bonding) with the target protein, enhancing binding affinity and selectivity. Furthermore, the fluorination pattern is known to improve metabolic stability and cell permeability, which are critical properties for effective drug candidates.

Advantages in Medicinal Chemistry

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and increase lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the benzyl group, locking the molecule into a specific conformation that may be optimal for binding to a biological target.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is synthesized from safety data sheets of closely related compounds.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and valuable building block for researchers and drug development professionals. Its unique substitution pattern provides a powerful tool for modulating the properties of bioactive molecules. The growing interest in targeted protein degradation and the demand for novel chemical matter with improved pharmacological properties ensure that this compound will continue to play a significant role in the discovery of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Data of 3-Chloro-2,6-difluorobenzyl Alcohol: A Detailed NMR Analysis

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Chloro-2,6-difluorobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted ¹H and ¹³C NMR spectra. The causality behind spectral assignments is explained, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous structures.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound with potential applications in the synthesis of novel pharmaceutical agents and other specialty chemicals. Its unique substitution pattern, featuring two fluorine atoms and a chlorine atom on the benzene ring, imparts specific electronic and steric properties that can influence its reactivity and biological activity. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will delve into the predicted NMR data to provide a comprehensive understanding of its molecular architecture.

Predicted ¹H NMR Spectroscopic Analysis

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The interpretation of these signals is based on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-4 | ~ 7.25 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |

| H-5 | ~ 6.95 - 7.10 | t | J(H-H) ≈ 8-9 |

| -CH₂- | ~ 4.80 | s | - |

| -OH | Variable | br s | - |

The aromatic region is anticipated to show two distinct multiplets. The proton at the C-4 position (H-4) is expected to resonate further downfield due to the cumulative deshielding effects of the adjacent chlorine and fluorine atoms. Its multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with the adjacent H-5 proton and the two fluorine atoms at C-2 and C-6. The proton at the C-5 position (H-5) will likely appear as a triplet (t) due to coupling with the H-4 and the fluorine at C-6.

The benzylic methylene protons (-CH₂-) are expected to appear as a singlet around 4.80 ppm. The absence of adjacent protons results in a singlet multiplicity. The hydroxyl proton (-OH) signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 | ~ 115 - 120 | t |

| C-2 | ~ 158 - 162 | dd |

| C-3 | ~ 120 - 125 | d |

| C-4 | ~ 130 - 135 | s |

| C-5 | ~ 110 - 115 | d |

| C-6 | ~ 158 - 162 | dd |

| -CH₂- | ~ 55 - 60 | t |

The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-6) are expected to have the largest chemical shifts in the aromatic region, appearing as doublets of doublets due to one-bond and three-bond C-F coupling. The carbon bearing the chlorine atom (C-3) will also be downfield, though to a lesser extent than the fluorine-bearing carbons. The benzylic carbon (-CH₂-) will show a triplet multiplicity due to coupling with the two adjacent fluorine atoms.

Molecular Structure and NMR Correlation Diagram

The following diagram illustrates the structure of this compound and highlights the key predicted NMR correlations.

Caption: Predicted NMR correlations for this compound.

Standard Operating Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this or similar compounds, the following protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans (e.g., 128 or more) to obtain an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Workflow Diagram:

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound. The analysis of chemical shifts and coupling patterns, based on established spectroscopic principles, offers a robust framework for the structural confirmation of this important synthetic building block. The provided experimental protocol serves as a practical guide for researchers to obtain high-quality empirical data. While predicted data is a powerful tool, experimental verification remains the gold standard in chemical characterization.

solubility of 3-Chloro-2,6-difluorobenzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-2,6-difluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive publicly available quantitative solubility data for this specific compound, this guide synthesizes information from structurally related molecules, outlines the key physicochemical principles governing its solubility, and presents detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, process development, and formulation science, enabling informed solvent selection and experimental design.

Introduction: Understanding the Molecule

This compound (C₇H₅ClF₂O, Molar Mass: 178.56 g/mol ) is a halogenated aromatic alcohol.[1][2] Its structure, featuring a polar hydroxyl (-OH) group and a substituted phenyl ring with electron-withdrawing fluorine and chlorine atoms, dictates its solubility behavior. The interplay between the hydrogen-bonding capability of the alcohol moiety and the lipophilic, yet polar, nature of the halogenated aromatic ring suggests a nuanced solubility profile across different classes of organic solvents.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A thorough understanding of its solubility is therefore paramount for efficient and successful research and development.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] The solubility of this compound will be governed by a balance of intermolecular forces:

-

Hydrogen Bonding: The primary driver of solubility in polar protic solvents (e.g., alcohols, water). The hydroxyl group can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polarized C-F and C-Cl bonds, along with the C-O bond, create a significant molecular dipole, promoting solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The aromatic ring and halogen atoms contribute to London dispersion forces, allowing for some solubility in nonpolar solvents (e.g., hexane, toluene).

Based on these principles, we can anticipate the following solubility trends for this compound:

-

High Solubility: In polar aprotic solvents like DMSO and DMF, and in lower-chain alcohols like methanol and ethanol, due to a combination of hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: In moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: In nonpolar solvents like hexane and cyclohexane.

-

Limited Solubility in Water: While the hydroxyl group can hydrogen bond with water, the hydrophobic nature of the halogenated phenyl ring will likely limit its aqueous solubility.[4][5][6]

Inferred Solubility Profile from Analogous Structures

While specific data for this compound is scarce, we can infer its likely behavior by examining related compounds:

| Compound | Structure | Relevant Properties & Inferred Solubility |

| Benzyl Alcohol | C₆H₅CH₂OH | Moderately soluble in water (approx. 4 g/100 mL) and miscible with many organic solvents like ethanol, ether, and chloroform.[4][5] This suggests our target molecule will also have broad organic solvent solubility. |

| 2,6-Difluorobenzyl alcohol | C₇H₆F₂O | The difluoro substitution increases polarity, potentially enhancing solubility in polar solvents compared to benzyl alcohol.[7] |

| 3-Chlorobenzyl alcohol | C₇H₇ClO | The chloro-substituent adds to the molecular weight and size, which might slightly decrease solubility in very polar solvents like water compared to benzyl alcohol.[8] |

The combination of chloro and difluoro substitutions in this compound suggests a molecule with significant polarity, likely favoring solubility in a wide array of polar organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a gold standard for generating thermodynamic solubility data.

Materials and Equipment

-

This compound (purity ≥98%)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours). This allows the system to reach thermodynamic equilibrium. The duration should be sufficient to ensure the concentration of the dissolved solid no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility (in mg/mL or mol/L) of the compound in the test solvent based on the concentration determined from the calibration curve and the dilution factor used.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The use of an excess of the solid ensures that the resulting solution is indeed saturated. The extended equilibration time under controlled temperature ensures that the measured solubility is the thermodynamic equilibrium solubility, not a kinetically trapped supersaturated state. The final HPLC analysis provides a precise and accurate quantification of the dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound.

Data Presentation: A Template for Your Results

All quantitative data should be summarized in a clear and concise table to facilitate comparison across different solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Polar Aprotic | DMSO | 25 | ||

| DMF | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Nonpolar | Toluene | 25 | ||

| Hexane | 25 | |||

| Aqueous | Water | 25 |

Conclusion and Future Directions

This guide has provided a comprehensive overview of the anticipated solubility of this compound and a robust experimental protocol for its determination. The presented workflow is designed to yield high-quality, reproducible data essential for informed decision-making in a research and development setting. Future work could involve determining the temperature dependence of solubility to construct solubility curves, which are invaluable for crystallization process development.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. manavchem.com [manavchem.com]

- 7. 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

physical properties of 3-Chloro-2,6-difluorobenzyl alcohol

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluorobenzyl alcohol

Introduction

This compound (CAS No. 252004-35-6) is a halogenated aromatic alcohol.[1][2] As a substituted benzyl alcohol, it serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. The precise arrangement of chloro and fluoro substituents on the aromatic ring imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and intermolecular interactions. This guide provides a comprehensive overview of its core physical properties, offering both reported data and predictive insights grounded in established chemical principles. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. The structural and molecular formulas define the composition and connectivity of this compound.

-

Molecular Formula: C₇H₅ClF₂O[2]

-

Molecular Weight: 178.56 g/mol [2]

-

CAS Number: 252004-35-6[2]

-

Canonical SMILES: C1=CC(=C(C(=C1F)Cl)F)CO

Caption: Molecular Structure of this compound.

Summary of Physical Properties

This table summarizes the key . It is important to note that while fundamental identifiers are well-established, specific experimental values for properties like melting and boiling points are not consistently available in public literature and should be determined experimentally for any critical application.

| Property | Value | Source(s) |

| CAS Number | 252004-35-6 | [1][2][5] |

| Molecular Formula | C₇H₅ClF₂O | [2][5] |

| Molecular Weight | 178.56 g/mol | [2] |

| Physical State | Solid (predicted) | General observation for similar compounds |

| Melting Point | Data not available | [1][6] |

| Boiling Point | Data not available | [1][6] |

| Density | Data not available | [1][6] |

| Purity | Typically ≥98% (commercial) | [5] |

Detailed Physical Characteristics and Spectroscopic Profile

Physical State and Solubility

This compound is expected to be a solid at standard temperature and pressure, a common characteristic of substituted benzyl alcohols. Its solubility is dictated by the polarity of the hydroxymethyl group and the nonpolar, halogenated aromatic ring. It is predicted to have low solubility in water but good solubility in common organic solvents such as chloroform-d (CDCl₃), methanol, and dimethyl sulfoxide (DMSO), which are typical solvents for NMR analysis.[7]

Spectroscopic Analysis (Predicted)

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds. Free FTIR and Raman spectra are available for viewing on SpectraBase, which can confirm functional group presence.[8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals in a deuterated solvent like CDCl₃:

-

Aromatic Protons (2H): The two protons on the benzene ring would appear in the aromatic region (approx. 6.8-7.5 ppm). Due to coupling with each other and with the adjacent fluorine atoms, they would likely present as complex multiplets.

-

Methylene Protons (-CH₂OH, 2H): A signal corresponding to the benzylic protons, likely a singlet or a narrowly split multiplet, would be expected around 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 1.5-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals, corresponding to the 7 carbon atoms in unique electronic environments:

-

Aromatic Carbons (6C): Six signals would appear in the aromatic region (approx. 110-165 ppm). The carbons directly bonded to fluorine would exhibit large C-F coupling constants. The chemical shifts are influenced by the inductive effects of the halogen substituents.

-

Methylene Carbon (-CH₂OH, 1C): A signal for the benzylic carbon would be expected in the 60-70 ppm range.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Medium to weak bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands between 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp, medium bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

C-F and C-Cl Stretches: Strong, characteristic bands in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would reveal key structural information:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 178. The key diagnostic feature would be the M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[11]

-

Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18), loss of the hydroxyl radical (M-17), and alpha cleavage to form a stable benzylic cation.

Experimental Protocols for Physical Property Determination

The following sections describe standardized, field-proven methodologies for determining the core physical properties of a compound like this compound. These protocols are designed to ensure accuracy and reproducibility.

Caption: General workflow for the characterization of physical properties.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid.[12]

Causality: The capillary method ensures uniform and controlled heating, allowing for precise observation of the phase transition from solid to liquid.[13][14] Using a finely ground powder maximizes heat transfer and reproducibility.[13]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If the material is crystalline, grind a small amount into a fine powder using a mortar and pestle.[13]

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed bottom on a hard surface to pack the sample down to a height of 2-3 mm.[13]

-

Measurement (Initial): Place the loaded capillary into a melting point apparatus. Heat the sample rapidly (e.g., 10-15°C/min) to determine an approximate melting temperature.[12]

-

Measurement (Accurate): Allow the apparatus to cool. Using a new sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The recorded value is the melting range.

Protocol 2: Qualitative Solubility Assessment

Causality: This protocol systematically evaluates a compound's solubility in a range of solvents with varying polarities and pH levels. The results provide insights into the compound's polarity and the presence of acidic or basic functional groups.

Methodology:

-

Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of the compound.[15][16]

-

Solvent Addition: To each tube, add 1 mL of a single solvent. Start with common laboratory solvents:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Chloroform (polar, aprotic)

-

Hexanes (nonpolar)

-

-

Observation: Vigorously shake or vortex each tube for 20-30 seconds.[16] Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

-

Aqueous pH Tests (if water-insoluble): If the compound is insoluble in water, test its solubility in:

-

Documentation: Record the results in a clear table, noting the outcome for each solvent.

Protocol 3: Sample Preparation for NMR Spectroscopy

Causality: Proper sample preparation is paramount for acquiring high-resolution NMR spectra. The sample must be fully dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[7][17] Any particulate matter must be removed as it degrades magnetic field homogeneity, leading to poor spectral quality.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.[7]

-

Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[7][18]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the mixture until the solid is completely dissolved.

-

Filtration and Transfer: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Check: The final sample height in the tube should be approximately 4-5 cm.[18][19] Cap the tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general precautions for halogenated aromatic compounds should be followed. Similar compounds are classified as irritants.

-

General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with established molecular identity. While specific macroscopic physical properties like melting and boiling points require experimental determination, its spectroscopic characteristics can be confidently predicted from its molecular structure. The provided protocols offer a standardized framework for researchers to perform this characterization accurately and reliably. A thorough understanding of these physical properties is essential for the effective application of this versatile building block in research and development.

References

- 1. This compound | 252004-35-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PubChemLite - 3-chloro-2-fluorobenzyl alcohol (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 252004-35-6 [m.chemicalbook.com]

- 7. organomation.com [organomation.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. westlab.com [westlab.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2,6-difluorobenzyl alcohol

This guide provides comprehensive safety and handling protocols for 3-Chloro-2,6-difluorobenzyl alcohol, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to ensure a trustworthy and expert-driven resource.

Understanding the Compound: Identification and Physicochemical Properties

This compound is a halogenated aromatic alcohol. Its structure presents specific hazards that necessitate careful handling.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 252004-35-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅ClF₂O | [2][3][4][6] |

| Molecular Weight | 178.56 g/mol | [2][3][4][6] |

| Appearance | White to off-white solid | [7] |

| Storage Temperature | Room Temperature, in a dry, sealed container | [7] |

Hazard Analysis and Toxicological Profile

While specific toxicological data for this compound is not extensively documented, the known hazards of similar halogenated benzyl alcohols indicate that this compound should be handled as a hazardous substance. The primary hazards are irritation to the skin and eyes.

-

Skin Irritation: Causes skin irritation.[8][9][10] Prolonged or repeated contact may lead to dermatitis.

-

Inhalation: May cause respiratory irritation.[9][10] While it is a solid, dust or aerosols generated during handling can be inhaled.

-

Ingestion: While not classified as harmful by ingestion, it is advisable to avoid all contact.

Due to the lack of comprehensive toxicological data, a precautionary approach is warranted. It is recommended to handle this compound as if it has the potential for systemic effects upon absorption.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

-

Ventilation: All handling of this compound that could generate dust or aerosols should be conducted in a certified chemical fume hood.[11]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the work area.[8][12]

Caption: Hierarchy of Controls for Chemical Safety

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

| PPE | Specifications | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[13] | To protect against dust particles and splashes. |

| Hand Protection | Nitrile or neoprene gloves.[1][7] | Halogenated hydrocarbons can degrade some glove materials; nitrile and neoprene offer good resistance.[1][7][8][14] |

| Body Protection | A laboratory coat. | To prevent skin contact with dust or from spills. |